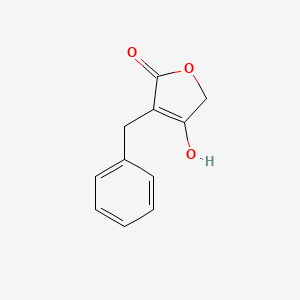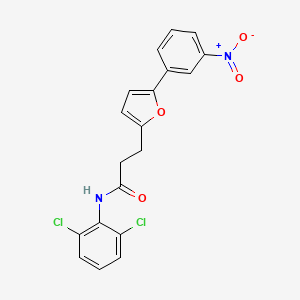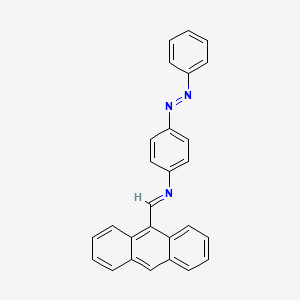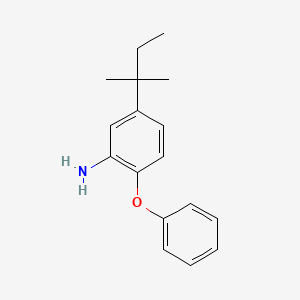
Aniline, 5-tert-pentyl-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 5-tert-pentyl-2-phenoxy- is an organic compound with the molecular formula C17H21NO It is a derivative of aniline, where the aniline structure is modified with a tert-pentyl group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, 5-tert-pentyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of 5-tert-pentyl-2-phenoxybenzene with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline, 5-tert-pentyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Aniline, 5-tert-pentyl-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Aniline, 5-tert-pentyl-2-phenoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Aniline: The parent compound, which lacks the tert-pentyl and phenoxy groups.
Phenoxybenzene: A related compound with a phenoxy group attached to a benzene ring.
tert-Pentylbenzene: A compound with a tert-pentyl group attached to a benzene ring.
Uniqueness: Aniline, 5-tert-pentyl-2-phenoxy- is unique due to the presence of both tert-pentyl and phenoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
70289-36-0 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
5-(2-methylbutan-2-yl)-2-phenoxyaniline |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-10-11-16(15(18)12-13)19-14-8-6-5-7-9-14/h5-12H,4,18H2,1-3H3 |
InChI-Schlüssel |
VFOIQSOOCHQWGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


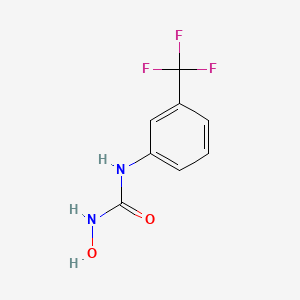




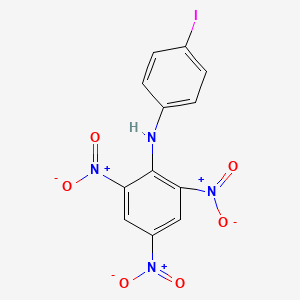
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)


